"synthesis and characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid"
"synthesis and characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 914916-96-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and this particular halogenated structure serves as a versatile building block for more complex molecules.[3][4] This document details a proposed, scientifically-grounded synthetic route, explains the chemical principles behind the methodology, and outlines a rigorous, multi-technique approach for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of natural products like nucleic acids (thymine, cytosine, uracil) and a wide array of synthetic drugs.[5] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Compounds incorporating this scaffold have demonstrated a vast spectrum of pharmacological effects, including antibacterial, antiviral, and anticancer properties.[3][6]
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a highly functionalized pyrimidine. Its key structural features—a carboxylic acid, a halogen atom, and a pyrimidone core—make it an exceptionally valuable intermediate.[1] The chlorine atom at the 5-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse chemical libraries for screening and lead optimization.[7]
Proposed Synthesis Strategy: A Mechanistic Approach
The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea, guanidine, or formamidine.[5] For the target molecule, a logical retrosynthetic analysis suggests a disconnection that breaks the ring into a chlorinated β-keto ester equivalent and a simple N-C-N source.
Retrosynthetic Pathway
The proposed pathway begins with the target molecule and disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, which are typically formed during the cyclocondensation step. This reveals a key precursor: a derivative of 2-chloro-3-oxosuccinic acid, which provides the C4, C5, C6, and carboxylic acid functionalities. The N1 and N3 atoms are envisioned to come from a simple, commercially available reagent like formamidine.
Caption: Proposed retrosynthetic analysis for the target molecule.
Forward Synthesis Rationale
The forward synthesis is designed as a two-step process:
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Claisen Condensation: The synthesis of the key C-C-C precursor, diethyl 2-chloro-3-oxosuccinate, is achieved via a Claisen condensation between diethyl oxalate and ethyl chloroacetate. This reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl chloroacetate to initiate the nucleophilic attack on diethyl oxalate.
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Cyclocondensation and Hydrolysis: The resulting β-keto ester is then reacted with formamidine acetate in the presence of a base. This reaction proceeds via initial condensation, followed by intramolecular cyclization to form the pyrimidine ring. The reaction conditions often lead to the simultaneous hydrolysis of the ethyl ester to the final carboxylic acid product upon acidic workup. This one-pot cyclization/hydrolysis is efficient and avoids the need to isolate the ester intermediate.
Exemplary Synthesis Protocol
Disclaimer: The following is a proposed, generalized protocol based on established chemical principles for pyrimidine synthesis.[5][8][9] Researchers should perform their own risk assessment and optimization.
Synthesis of Diethyl 2-chloro-3-oxosuccinate (Intermediate)
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Sodium Metal | 22.99 | 2.3 g | 0.10 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Diethyl Oxalate | 146.14 | 14.6 g | 0.10 |
| Ethyl Chloroacetate | 122.55 | 12.3 g | 0.10 |
Step-by-Step Procedure:
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Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal pieces to 50 mL of absolute ethanol in a three-neck flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
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Initiation of Condensation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C using an ice bath.
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Substrate Addition: Add a mixture of diethyl oxalate (0.10 mol) and ethyl chloroacetate (0.10 mol) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A precipitate will form.
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Workup: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or used directly in the next step.
Synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Diethyl 2-chloro-3-oxosuccinate | 222.63 | 22.3 g | 0.10 |
| Formamidine Acetate | 104.11 | 11.5 g | 0.11 |
| Sodium Methoxide | 54.02 | 11.9 g | 0.22 |
| Methanol | 32.04 | 100 mL | - |
Step-by-Step Procedure:
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Reaction Setup: Combine diethyl 2-chloro-3-oxosuccinate (0.10 mol), formamidine acetate (0.11 mol), and sodium methoxide (0.22 mol) in 100 mL of methanol in a round-bottom flask.
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Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Hydrolysis and Precipitation: Dissolve the resulting solid residue in 100 mL of water. Carefully acidify the solution to pH 2-3 with concentrated HCl. A precipitate should form.
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Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
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Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. Recrystallization from an appropriate solvent system (e.g., water/ethanol) may be performed for further purification.
Caption: Experimental workflow for the proposed two-step synthesis.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final product.
Spectroscopic Methods
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Key signals would include a broad singlet in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton, and another broad singlet for the N-H proton.[10] A singlet for the C2-H proton of the pyrimidine ring should also be present, likely between 8-9 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the carbon skeleton. Expected signals include the carbonyl carbon of the carboxylic acid (~160-170 ppm), the C6-oxo carbon (~160 ppm), and other carbons of the pyrimidine ring, with the C5-Cl carbon showing a distinct chemical shift.[10]
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Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic peaks.[11] A very broad absorption from 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10] A strong C=O stretching band for the carboxylic acid will appear around 1710 cm⁻¹, likely overlapping with the C6-oxo group's carbonyl stretch.[11] Other notable peaks include C=N stretching and C-Cl stretching.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₃ClN₂O₃).[1][2] The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Chromatographic and Physical Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[9] A reverse-phase method would be appropriate.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 254 nm.
-
The purity is determined by the area percentage of the main peak.
-
-
Melting Point: A sharp melting point indicates high purity. The melting point of the related 6-Oxo-3H-pyrimidine-4-carboxylic acid is reported to be in the range of 268-270 °C, suggesting the title compound will also have a high melting point.[9]
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Appearance: The compound is expected to be a white to off-white solid powder.[9]
Sources
- 1. 5-chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | CAS: 914916-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine synthesis [organic-chemistry.org]
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- 11. spectroscopyonline.com [spectroscopyonline.com]
